N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine
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Overview
Description
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine is an organic compound that features a thiophene ring attached to a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine typically involves the reaction of thiophene-2-carbaldehyde with benzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(2-Ethoxyethyl)benzene-1,2-diamine: This compound has a similar structure but with an ethoxyethyl group instead of a thiophene ring.
N1-(Pyridin-2-ylmethyl)benzene-1,2-diamine: This compound features a pyridine ring instead of a thiophene ring.
Uniqueness
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-N-(thiophen-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H12N2S/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2 |
InChI Key |
ZTHKVGZZKFQRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=CS2 |
Origin of Product |
United States |
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